molecular formula C14H11BrN6 B4774663 2-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline

2-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B4774663
M. Wt: 343.18 g/mol
InChI Key: MZAXVSXCHXUAEV-UHFFFAOYSA-N
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Description

2-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that combines the structural features of pyrazole, triazole, and quinazoline. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the triazoloquinazoline framework. Common reagents used in these reactions include brominating agents, methylating agents, and various catalysts to facilitate cyclization and condensation reactions .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include brominating agents for halogenation, methylating agents for introducing methyl groups, and various catalysts for facilitating cyclization and condensation reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole and triazoloquinazoline derivatives .

Scientific Research Applications

2-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development for various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties .

Mechanism of Action

The mechanism of action of 2-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[5,1-c]-1,2,4-triazines
  • Pyrazolo[1,5-a]-1,3,5-triazines

Uniqueness

2-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific combination of pyrazole, triazole, and quinazoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(4-bromo-3-methylpyrazol-1-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN6/c1-9-11(15)6-20(18-9)7-13-17-14-10-4-2-3-5-12(10)16-8-21(14)19-13/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAXVSXCHXUAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CC2=NN3C=NC4=CC=CC=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline
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2-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline
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2-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline
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2-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline
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2-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline

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